(R)-叔丁基(哌啶-2-基甲基)氨基甲酸酯

描述

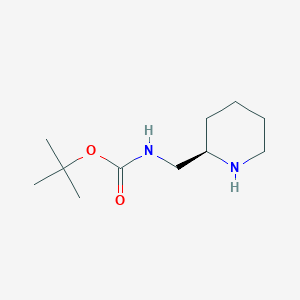

®-tert-Butyl (piperidin-2-ylmethyl)carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

科学研究应用

®-tert-Butyl (piperidin-2-ylmethyl)carbamate has a wide range of scientific research applications, including:

作用机制

Target of Action

It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It has been shown that the monomolecular decomposition of tert-butyl esters of carboxylic acids, which involves the detachment of isobutylene, takes place as the result of the transfer of a proton from the closest ch3 group of the tert-butyl substituent to the carbonyl o atom .

Biochemical Pathways

Piperidine derivatives are known to interact with a wide range of biochemical pathways due to their presence in a variety of pharmaceutical classes .

Pharmacokinetics

It is known that the tert-butyl ester is resistant to hydrolysis in the gastrointestinal (gi) tract, likely due to the action of the carboxylesterase enzyme ces1 .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

It is known that the stability of tert-butyl esters can be influenced by factors such as ph and temperature .

准备方法

The synthesis of ®-tert-Butyl (piperidin-2-ylmethyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of ®-piperidin-2-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at room temperature, resulting in the formation of the desired carbamate .

Industrial production methods often involve multi-component reactions that are catalyzed by dual-functional ionic liquids. These methods offer advantages such as good yields, easy work-ups, short reaction times, and mild reaction conditions .

化学反应分析

®-tert-Butyl (piperidin-2-ylmethyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

相似化合物的比较

®-tert-Butyl (piperidin-2-ylmethyl)carbamate can be compared with other similar compounds, such as:

®-Benzyl (piperidin-2-ylmethyl)carbamate: This compound has a benzyl group instead of a tert-butyl group, which can affect its chemical reactivity and biological activity.

®-Piperidin-2-ylmethanol: This compound lacks the carbamate group, making it less stable and less versatile in chemical reactions.

The uniqueness of ®-tert-Butyl (piperidin-2-ylmethyl)carbamate lies in its combination of the piperidine and carbamate moieties, which confer specific chemical and biological properties that are valuable in various applications .

生物活性

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate has a molecular formula of CHNO\ and a molecular weight of approximately 234.33 g/mol. The compound features a tert-butyl group attached to a piperidine ring, which is linked to a carbamate functional group. This structure is significant for its interaction with biological targets.

Piperidine derivatives, including (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate, have been associated with various mechanisms of action:

- Enzyme Inhibition : Many piperidine derivatives act as enzyme inhibitors, affecting various biological pathways. For instance, they can inhibit enzymes involved in neurotransmitter degradation, potentially leading to enhanced neurotransmitter levels in the synaptic cleft .

- Receptor Modulation : These compounds can modulate receptor activity, particularly in the central nervous system. This modulation can lead to therapeutic effects in conditions such as anxiety and depression .

- Antimicrobial Properties : Some studies suggest that piperidine derivatives exhibit antimicrobial activity against various pathogens, making them candidates for developing new antibacterial agents .

Anticancer Activity

Research has indicated that (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate may possess anticancer properties. A study demonstrated that certain piperidine derivatives showed cytotoxic effects on cancer cell lines, inducing apoptosis and inhibiting tumor growth. For example, compounds similar to (R)-tert-butyl derivatives exhibited improved cytotoxicity compared to standard chemotherapy agents like bleomycin .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate | FaDu hypopharyngeal tumor cells | 15 | Induction of apoptosis |

| Reference drug (Bleomycin) | FaDu hypopharyngeal tumor cells | 20 | DNA damage induction |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that certain piperidine derivatives can inhibit butyrylcholinesterase (BChE), an enzyme that breaks down acetylcholine. By inhibiting this enzyme, these compounds may help maintain higher levels of acetylcholine in the brain, which is beneficial for cognitive functions and could be useful in treating Alzheimer's disease .

Case Studies

- Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various piperidine derivatives against resistant strains of bacteria. The results indicated that (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics.

- Neuroprotective Study : In an experimental model for Alzheimer's disease, researchers tested several piperidine derivatives for their ability to inhibit BChE and protect neuronal cells from oxidative stress. The study found that (R)-tert-butyl derivatives provided substantial neuroprotection by reducing oxidative markers and enhancing cell viability .

属性

IUPAC Name |

tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRUVVRMWMDZAE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801205580 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139004-96-9 | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139004-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。